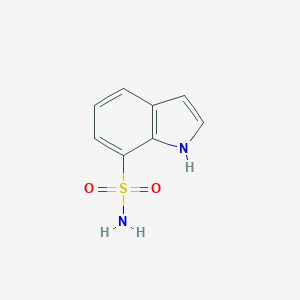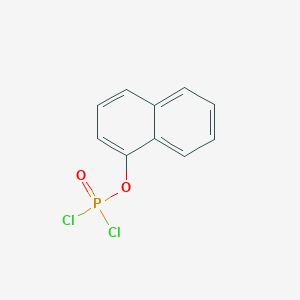
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a chemical compound that is commonly used in scientific research. This compound is also known as BCNU and is classified as an alkylating agent. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.
Mécanisme D'action
The mechanism of action of BCNU involves the binding of the compound to DNA. BCNU forms covalent bonds with the DNA molecule, which leads to the formation of cross-links between the DNA strands. These cross-links prevent DNA replication and transcription, which ultimately leads to cell death. The mechanism of action of BCNU is complex and involves various biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of BCNU are complex and depend on the dose and duration of exposure. BCNU has been shown to cause DNA damage, which leads to cell death. BCNU also affects the immune system, causing immunosuppression. BCNU can also cause gastrointestinal toxicity, pulmonary toxicity, and renal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BCNU in lab experiments has several advantages. BCNU is a potent chemotherapeutic agent that can be used to study the effects of DNA damage on cell survival. BCNU can also be used to study the mechanism of action of alkylating agents. However, the use of BCNU in lab experiments has several limitations. BCNU is a toxic compound that requires specialized equipment and expertise for handling. The use of BCNU in lab experiments also requires ethical considerations, as the compound is a potent chemotherapeutic agent.
Orientations Futures
For the use of BCNU in scientific research include the development of new analogs, combination therapy, and nanotechnology-based drug delivery systems.
Méthodes De Synthèse
The synthesis of BCNU involves the reaction of 6-benzofuranamine with 2-chloroethyl nitrate. This reaction leads to the formation of BCNU, which is a yellow crystalline solid. The synthesis of BCNU is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
BCNU has been extensively used in scientific research, particularly in the field of cancer research. BCNU is an alkylating agent that binds to DNA and disrupts its replication and transcription. This property of BCNU makes it an effective chemotherapeutic agent for the treatment of cancer. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.
Propriétés
Numéro CAS |
109143-17-1 |
|---|---|
Nom du produit |
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- |
Formule moléculaire |
C12H12Cl2N2O3 |
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-3-5-15(6-4-14)10-2-1-9-7-12(16(17)18)19-11(9)8-10/h1-2,7-8H,3-6H2 |
Clé InChI |
NMKYRFZKXFBXRZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-] |
Autres numéros CAS |
109143-17-1 |
Synonymes |
6-(BIS(2-CHLOROETHYL)AMINO)-2-NITROBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



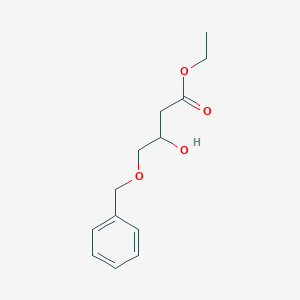

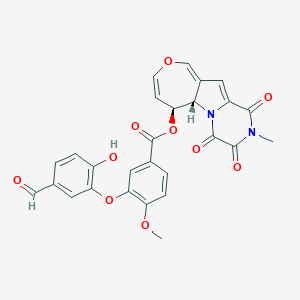
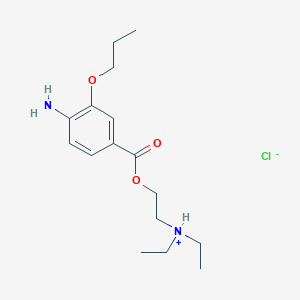

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
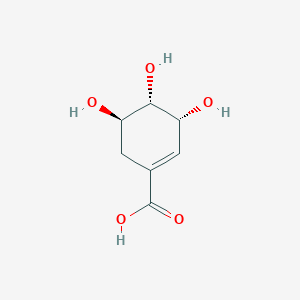
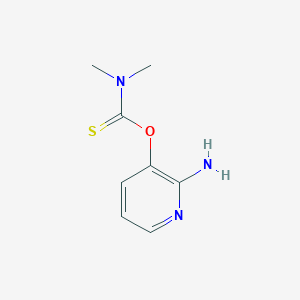
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)
